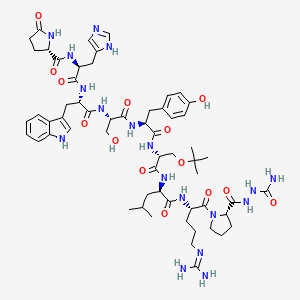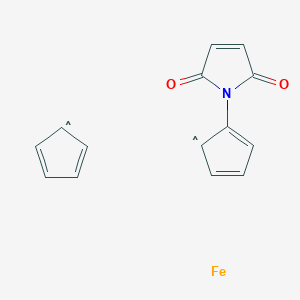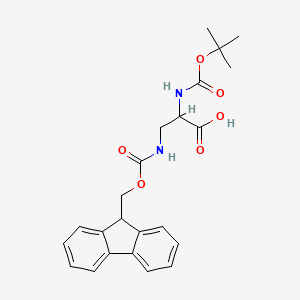
Boc-N3-Fmoc-D-2,3-diaminopropionic acid (Boc-DL-Dap(Fmoc)-OH)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-N3-Fmoc-D-2,3-diaminopropionic acid (Boc-DL-Dap(Fmoc)-OH) is a novel organic compound with a wide variety of applications in scientific research. It is a derivative of 2,3-diaminopropionic acid and has a unique chemical structure that makes it a valuable tool for scientists to study biological processes. This compound has been used in a variety of studies, ranging from drug development to protein engineering. In
Aplicaciones Científicas De Investigación
Photocatalysis Enhancement
Boc-N3-Fmoc-D-2,3-diaminopropionic acid has been implicated in the development of photocatalysts. Particularly, in the field of (BiO)2CO3-based photocatalysts, which belong to the Aurivillius-related oxide family, Boc-N3-Fmoc-D-2,3-diaminopropionic acid has potential applications. This material is utilized in diverse areas including healthcare, photocatalysis, humidity sensors, nonlinear optical applications, and supercapacitors. The wide band gap of (BiO)2CO3, which limits its visible light absorption, can be enhanced through various modification strategies involving materials like Boc-N3-Fmoc-D-2,3-diaminopropionic acid. These modifications aim to improve the visible light-driven photocatalytic performance of Boc-based systems due to unique interactions in semiconductor heterostructures, enabling applications in multi-functional areas (Ni et al., 2016).
Nonlinear Optical Materials
The role of Boc-N3-Fmoc-D-2,3-diaminopropionic acid extends to the development of second-order nonlinear optical (NLO) materials. Such materials are crucial in expanding the wavelengths of common laser sources. The π-conjugated [BO3]3− groups, often associated with Boc-N3-Fmoc-D-2,3-diaminopropionic acid, are considered desirable for NLO materials. The interaction between cationic MOxFy polyhedron and [BO3]3− groups, potentially involving Boc-N3-Fmoc-D-2,3-diaminopropionic acid, leads to coplanar and aligned arrangements. This alignment is beneficial for generating large second-harmonic generation and moderate birefringence, highlighting the material’s significance in laser technology and optical applications (Shen et al., 2018).
Electrochemical Biosensors
Boc-N3-Fmoc-D-2,3-diaminopropionic acid also finds its application in the development of electrochemical biosensors. Specifically, biosensors based on ferroceneboronic acid and its derivatives, involving Boc-N3-Fmoc-D-2,3-diaminopropionic acid, have been studied extensively. These biosensors are sensitive to sugars, glycated hemoglobin (HbA1c), fluoride ions, and other compounds. The boronic acid moiety in these compounds binds selectively to certain structures, while the electrochemically active part, often involving Boc-N3-Fmoc-D-2,3-diaminopropionic acid, enables the electrochemical detection. These biosensors are crucial in non-enzymatic glucose sensing and monitoring blood glucose levels over extended periods (Wang et al., 2014).
Mecanismo De Acción
Mode of Action
The compound, also known as Boc-N3-Fmoc-D-2,3-diaminopropionic acid or 2-(Boc-amino)-3-(Fmoc-amino)propionic acid, is likely used as a building block in peptide synthesis . The Fmoc group is typically removed under basic conditions, allowing the free amine to react with the carboxyl group of another amino acid or peptide. The Boc group can be removed under acidic conditions without affecting the Fmoc group, allowing for orthogonal protection strategies.
Propiedades
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)25-19(20(26)27)12-24-21(28)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWPBNQGEGBGRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[3.4]octan-3-ol](/img/structure/B6337102.png)

![(7H-Pyrrolo[2,3-d]pyrimidine-4-yl)methanamine hydrochloride; 97%](/img/structure/B6337118.png)
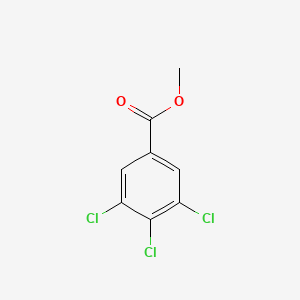
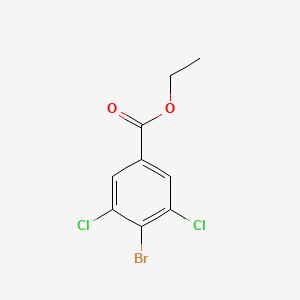
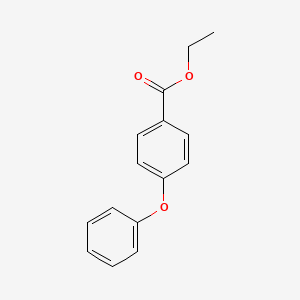
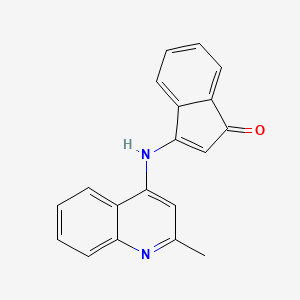

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]urea, 95%, (99% ee)](/img/structure/B6337146.png)
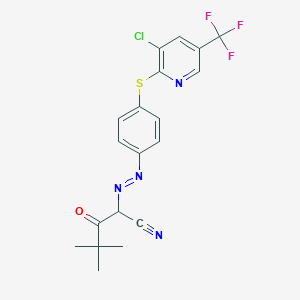
![2-[(Cyclopropylmethyl)ethanimidoyl]phenol](/img/structure/B6337168.png)

